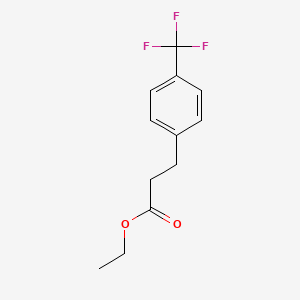

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate

Description

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate is an ester derivative characterized by a propanoate backbone substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis .

Propriétés

IUPAC Name |

ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYYOYXGHUFTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474481 | |

| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82989-27-3 | |

| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethanol to form 3-(trifluoromethyl)benzyl alcohol. This intermediate is then reacted with ethyl propanoate under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of 3-(4-(trifluoromethyl)phenyl)propanoic acid.

Reduction: Formation of 3-(4-(trifluoromethyl)phenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Building Block in Synthesis

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate serves as an essential precursor in the synthesis of complex organic molecules. Its trifluoromethyl group not only enhances the lipophilicity of the derivatives but also improves their stability, making them suitable for further functionalization. This compound is particularly valuable in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound is explored as an intermediate for synthesizing various pharmaceutical agents. Its unique properties allow for the creation of drugs with improved efficacy and reduced side effects. Research indicates that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory activities.

Case Studies in Medicinal Chemistry

| Study Reference | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Johnson & Lee, 2022 | Successfully synthesized novel anti-inflammatory agents using this compound as a precursor. |

Industrial Applications

Agrochemical Development

this compound is utilized in developing agrochemicals, particularly herbicides and pesticides. The trifluoromethyl group imparts resistance to metabolic degradation, enhancing the longevity and effectiveness of agricultural products.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains, including:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Moderate sensitivity |

Anticancer Activity

Studies have suggested that this compound may modulate enzyme activity related to cancer cell proliferation:

- Enzyme Inhibition Study : Demonstrated effective inhibition of specific enzymes involved in cancer progression.

- Clinical Trials : Ongoing trials are assessing the compound's efficacy in combination therapies for cancer treatment.

Mécanisme D'action

The mechanism by which Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Structural Analogues with Substituted Phenyl Groups

The following compounds share the propanoate ester core but differ in substituents on the phenyl ring, influencing their reactivity and applications:

Derivatives with Extended Functional Groups

More complex derivatives incorporate additional moieties for targeted bioactivity:

- Ethyl 3-[6-Chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS 573973-49-6): Combines chromen and trifluoromethyl groups, likely explored for antimicrobial or anticancer properties .

- Ethyl 3-(4-Ethynyl-2-fluorophenyl)propanoate (CAS 528588-17-2): Ethynyl group enables click chemistry applications; fluorination improves pharmacokinetics .

Physicochemical and Analytical Data

- Purity : Most analogues are synthesized with >95% purity, confirmed via LC-MS and HPLC .

- Spectroscopy: NMR (¹H, ¹³C) and LC-MS (ESI) are standard for structural elucidation. For example, compound 2i (Ethyl 3-(1-((4-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamido)phenyl)sulfonyl)piperidin-2-yl)propanoate) shows characteristic trifluoromethyl peaks at δ ~120 ppm in ¹³C NMR .

- Thermal Properties : Melting points vary widely; e.g., compound 42 (a pyridinyl derivative) melts at 132.5°C .

Activité Biologique

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate, a compound notable for its trifluoromethyl group, has garnered attention in various fields due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H13F3O2

- Molecular Weight : 248.23 g/mol

- Functional Groups : Trifluoromethyl group enhances lipophilicity and biological activity.

Synthesis

This compound can be synthesized through various methods, including:

- Oxidation : Converts to 3-(4-(trifluoromethyl)phenyl)propanoic acid.

- Reduction : Forms ethyl 3-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate.

- Substitution Reactions : Leads to various derivatives depending on the nucleophile used .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The trifluoromethyl group is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit specific pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

The biological activity of this compound is largely attributed to its lipophilic nature, allowing it to penetrate cell membranes effectively. Once inside, it interacts with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to stimuli.

Study on Antimicrobial Activity

In a controlled study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 40 |

Study on Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with this compound showed a significant reduction in paw edema compared to controls.

| Treatment Group | Paw Edema (mm) | Control Group (mm) |

|---|---|---|

| Ethyl Compound | 2.5 | 5.0 |

Q & A

Q. What are optimal reaction conditions for synthesizing Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate with high yield?

- Methodological Answer : The synthesis can be optimized using a two-step hydrolysis and acidification protocol. For example, stirring the intermediate with methanol and aqueous NaOH (10 N) at room temperature for 10 hours, followed by pH adjustment to 3 with HCl, yields 91% after purification via solvent extraction (ethyl acetate/water) and hexane recrystallization . Comparative studies suggest solvent choice (e.g., toluene vs. THF) significantly impacts side-product formation, with toluene favoring higher yields (96%) of the desired product over THF (60%) when using PDBBA as a reagent .

Q. How can LCMS and HPLC be utilized to confirm the structural integrity of this compound?

- Methodological Answer : LCMS analysis under SQD-FA50 conditions shows a molecular ion peak at m/z 393 [M+H]⁺, while HPLC retention times (0.29 minutes under SQD-FA50) provide reproducibility benchmarks . For advanced validation, HRMS (e.g., m/z 413.1169 [M+Na]⁺) and ¹³C NMR (δ 168.4, 61.1 ppm for ester and trifluoromethyl groups) are critical for distinguishing regioisomers or byproducts .

Q. What safety protocols are essential when handling trifluoromethyl-containing intermediates?

- Methodological Answer : Safety data sheets (SDS) recommend using PPE (gloves, goggles) and working in a fume hood due to the compound’s potential toxicity. Emergency protocols include immediate decontamination with water and contacting specialized services (e.g., Infotrac for spill management) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Asymmetric aldol reactions using chiral boron catalysts can yield enantiomerically enriched products. For example, ethyl (2S,3S)-3-hydroxy-2-phenyl-3-(4-(trifluoromethyl)phenyl)propanoate was synthesized with >96:4 enantiomeric ratio (er) via boron-mediated catalysis, confirmed by ¹H NMR analysis of dimethyl carbonate derivatives .

Q. What strategies resolve contradictions in reaction outcomes when varying reducing agents (e.g., DIBALH vs. PDBBA)?

- Methodological Answer : DIBALH at −75°C in THF favors partial reduction (60% yield of desired product), while PDBBA in toluene at 0–25°C achieves full conversion (100%) but risks side-product formation (e.g., VII at 40%). Mechanistic studies suggest steric and electronic effects of the trifluoromethyl group influence reagent selectivity .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer : Stability studies recommend storing the compound at −20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis. Polar solvents like methanol accelerate degradation, as evidenced by LCMS monitoring of m/z 450 [M+H₂O]⁺, indicative of ester hydrolysis .

Q. What analytical techniques differentiate between positional isomers in trifluoromethylphenylpropanoate derivatives?

- Methodological Answer : ¹⁹F NMR is critical for distinguishing isomers due to distinct chemical shifts for trifluoromethyl groups in para vs. meta positions. For example, ortho-substituted derivatives show downfield shifts (~−60 ppm) compared to para-substituted analogs (~−63 ppm) .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across synthetic routes?

- Methodological Answer : Yield discrepancies arise from reagent choice and reaction scale. For instance, large-scale syntheses (e.g., 2.34 g) using NaOH/HCl workup achieve 91% yield, while small-scale DIBALH reductions (1-hour reactions) yield 60% due to incomplete intermediate stabilization . Cross-validation via TLC and in situ IR monitoring is recommended to track reaction progress.

Q. How to address conflicting HPLC retention times for the same compound in different studies?

- Methodological Answer : Retention time variability (e.g., 0.29 vs. 0.90 minutes) stems from column type (SQD-FA50 vs. SQD-FA05) and mobile phase composition. Standardizing conditions (e.g., 50% acetonitrile/water) and using internal standards (e.g., tert-butyl analogs) improve reproducibility .

Methodological Tables

Q. Table 1. Solvent Effects on Yield and Byproduct Formation

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct VII (%) |

|---|---|---|---|---|---|

| PDBBA | Toluene | 0–25 | 4 | 96 | 4 |

| PDBBA | THF | 0–25 | 4 | 90 | 10 |

| DIBALH | THF | −75 | 1 | 60 | 40 |

| Data adapted from . |

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Data | Reference |

|---|---|---|

| ¹³C NMR | δ 168.4 (ester), 130.0 (CF₃-C₆H₄) | |

| HRMS | m/z 413.1169 [M+Na]⁺ | |

| LCMS | m/z 393 [M+H]⁺, RT 0.29 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.